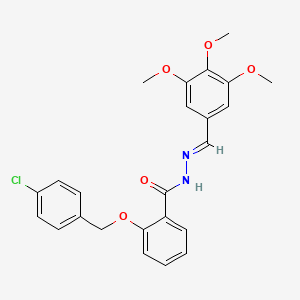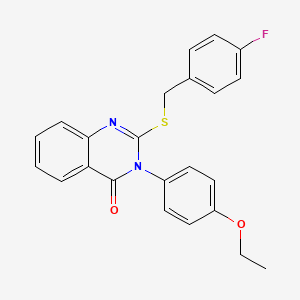![molecular formula C18H18N4OS4 B12025859 2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B12025859.png)
2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a mouthful, but its structure is intriguing! It falls into the class of thiadiazole derivatives , which are known for their diverse biological activities. Let’s break it down:
Chemical Formula: CHNOS
CAS Number: 497824-16-5
Méthodes De Préparation
Synthetic Routes:
The synthesis of this compound involves several steps. One common approach includes the following:
-
Thiadiazole Formation
- Start with a thiadiazole precursor (e.g., 4-methylbenzylthiol) and react it with hydrazine hydrate to form the thiadiazole ring .
- The reaction typically occurs under reflux conditions in a suitable solvent.
-
Condensation Reaction
- Combine the resulting thiadiazole with 3-methylthiophen-2-carbaldehyde (an aldehyde) to form the desired compound.
- The reaction is often catalyzed by an acid or base.
Industrial Production:
While industrial-scale production methods may vary, the synthetic routes mentioned above serve as a starting point.
Analyse Des Réactions Chimiques
This compound can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction can yield corresponding sulfides or hydrazides.
Substitution: Substitution reactions at the sulfur or nitrogen atoms are possible.
Common reagents include oxidizing agents , reducing agents , and Lewis acids/bases . The major products depend on reaction conditions and substituents.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Researchers use this compound as a building block for more complex molecules.
Bioconjugation: Its functional groups allow for bioconjugation to proteins or other biomolecules.
Biology and Medicine:
Antimicrobial Properties: Investigated for potential antibacterial or antifungal activity.
Anticancer Research: Some studies explore its effects on cancer cell lines.
Industry:
Materials Science: Used in the design of novel materials due to its unique structure.
Mécanisme D'action
The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Propriétés
Formule moléculaire |
C18H18N4OS4 |
|---|---|
Poids moléculaire |
434.6 g/mol |
Nom IUPAC |
2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H18N4OS4/c1-12-3-5-14(6-4-12)10-25-17-21-22-18(27-17)26-11-16(23)20-19-9-15-13(2)7-8-24-15/h3-9H,10-11H2,1-2H3,(H,20,23)/b19-9+ |
Clé InChI |
HODRFXGUHOOYRX-DJKKODMXSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=C(C=CS3)C |
SMILES canonique |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=C(C=CS3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-{[3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12025781.png)
![4-(4-Butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12025785.png)
![2-ethoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B12025787.png)
![N-(3,4-dimethoxyphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12025800.png)


![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12025820.png)

![2-({4-(2-bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(3-nitrophenyl)ethanone](/img/structure/B12025831.png)
![2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B12025832.png)


![Methyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12025853.png)
![Ethyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12025856.png)
